4,4,7-三甲基-1,2,3,4-四氢异喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

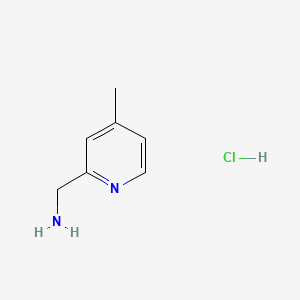

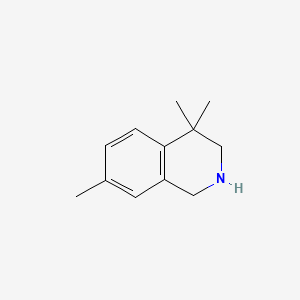

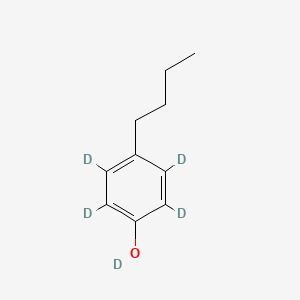

4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C12H17N . It is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, including 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline, has garnered significant attention in recent years. Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Molecular Structure Analysis

The molecular structure of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline is characterized by a tetrahydroisoquinoline core with three methyl groups attached at the 4 and 7 positions .Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline derivatives are diverse. One of the key reactions is the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines via multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .科学研究应用

天然产物的合成:1,2,3,4-四氢异喹啉衍生物用作合成天然产物(如层状菌素 U 和层状菌素 G 三甲醚)的起始原料。这些化合物可作为酸敏感保护基团在酚羟基中的引入前体,为经典合成方法的苛刻条件提供了替代方案 (Liermann & Opatz,2008)。

药物应用:1,2,3,4-四氢异喹啉的衍生物已被评估其潜在的心血管活性。例如,合成了与三甲喹醇和四氢罂粟碱相关的化合物,但在初步药理学筛选试验中未显示出显着的活性 (Vomero & Chimenti,1976)。

催化不对称合成:源自 1,2,3,4-四氢异喹啉的 C1-手性四氢异喹啉表现出广泛的生物活性。它们被用作不对称催化中的手性支架,并且在生物碱天然产物的全合成中至关重要 (Liu 等,2015)。

细胞毒性研究:N-甲苯磺酰基-1,2,3,4-四氢异喹啉衍生物已被合成并评估了对各种细胞系的细胞毒性。这项研究有助于理解导致其细胞毒活性的结构特性 (Pingaew 等,2013)。

光学异构体的研究:四氢异喹啉立体异构体的肾上腺素能特性已在生物系统(如大鼠脂肪组织和豚鼠主动脉)中得到评估。了解这些异构体的活性有助于开发特定的药物制剂 (Lee 等,1974)。

抗癌研究:已合成并评估了取代的 1,2,3,4-四氢异喹啉作为潜在的抗癌剂。这些化合物属于广泛的生物碱家族,其抗肿瘤和抗菌活性正在研究中 (Redda 等,2010)。

镇痛和抗炎作用:某些衍生物,如 1-(4'-二甲氨基苯基)-6, 7-二甲氧基-1,2,3,4-四氢异喹啉盐酸盐,已显示出有希望的镇痛和抗炎作用。这些发现有助于开发新的非麻醉性镇痛药 (Rakhmanova 等,2022)。

局部麻醉活性:对合成的 1-芳基-6,7-二甲氧基-1,2,3,4-四氢异喹啉衍生物的研究揭示了显着的局部麻醉活性,表明它们作为新型候选药物的潜力 (Azamatov 等,2023)。

未来方向

The future directions in the research of 1,2,3,4-tetrahydroisoquinoline derivatives, including 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline, involve the development of new and environmentally friendly methods for their synthesis . There is also considerable interest in exploring their potential biological activities .

属性

IUPAC Name |

4,4,7-trimethyl-2,3-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-4-5-11-10(6-9)7-13-8-12(11,2)3/h4-6,13H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGFTCPAEVUWGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CNC2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679070 |

Source

|

| Record name | 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1267391-08-1 |

Source

|

| Record name | 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B582295.png)